4-BEC Hydrochloride

Overview

Description

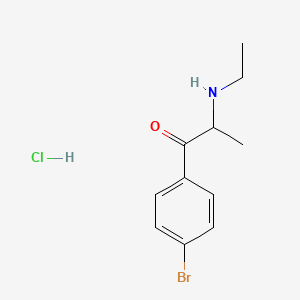

4-Bromoethcathinone (hydrochloride) is a synthetic cathinone compound that belongs to the phenethylamine, amphetamine, and cathinone chemical classes. It is structurally categorized as a cathinone and is used primarily as an analytical reference standard in research and forensic applications . The compound is known for its psychoactive properties and acts as a serotonin and norepinephrine reuptake inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromoethcathinone (hydrochloride) typically involves the bromination of a precursor compound followed by the introduction of an ethylamino group. The general synthetic route can be summarized as follows:

Bromination: The precursor compound, often a phenethylamine derivative, undergoes bromination using bromine or a bromine-containing reagent.

Amination: The brominated intermediate is then reacted with an ethylamine to introduce the ethylamino group.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 4-Bromoethcathinone (hydrochloride) are not well-documented, as the compound is primarily used for research purposes. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, purification techniques, and quality control, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Bromoethcathinone (hydrochloride) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-Bromoethcathinone (hydrochloride) is used in various scientific research applications, including:

Chemistry: As an analytical reference standard for mass spectrometry and chromatography.

Biology: Studying the effects of synthetic cathinones on biological systems.

Medicine: Investigating the pharmacological properties and potential therapeutic uses of synthetic cathinones.

Industry: Forensic analysis and detection of synthetic cathinones in seized materials.

Mechanism of Action

4-Bromoethcathinone (hydrochloride) acts as a serotonin and norepinephrine reuptake inhibitor . This means that it inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. The compound’s mechanism of action is similar to that of other synthetic cathinones and involves binding to the serotonin and norepinephrine transporters, preventing the reabsorption of these neurotransmitters into the presynaptic neuron .

Comparison with Similar Compounds

Similar Compounds

4-Bromomethcathinone (4-BMC): Another synthetic cathinone with similar psychoactive properties.

4-Chloromethcathinone (4-CMC): A chlorinated analogue with similar effects.

4-Ethylmethcathinone (4-EMC): An ethylated analogue with similar properties.

Uniqueness

4-Bromoethcathinone (hydrochloride) is unique due to its specific bromine substitution, which can influence its pharmacological properties and potency. The presence of the bromine atom may enhance its binding affinity to serotonin and norepinephrine transporters compared to other analogues .

Biological Activity

4-BEC Hydrochloride, also known as BEC Hydrochloride, is a compound that has garnered attention for its biological activity, particularly as an inhibitor of arginases. This article explores the compound's biological mechanisms, effects on various biological systems, and its potential therapeutic applications.

This compound (CAS 63107-40-4) is characterized as a slow-binding, competitive transition state inhibitor of arginases I and II. The compound exhibits a binding affinity with a value of 310 nM for human type II arginase at pH 7.5. Importantly, it does not inhibit nitric oxide synthase, distinguishing its mechanism from other compounds that affect nitric oxide pathways .

Key Properties

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 63107-40-4 |

| Primary Targets | Arginase I, Arginase II |

| Binding Affinity () | 310 nM |

| Purity | ≥97% by NMR |

| Cell Permeability | No |

Inhibition of Arginases

Arginases play a crucial role in the urea cycle and are involved in the regulation of nitric oxide synthesis. The inhibition of arginases by this compound can lead to increased levels of arginine, which may enhance nitric oxide production indirectly. This property suggests potential applications in conditions where modulation of nitric oxide levels is beneficial, such as in cardiovascular diseases and neurodegenerative disorders .

Case Studies and Research Findings

- Cardiovascular Implications : In studies focusing on cardiovascular health, the inhibition of arginase by this compound has been linked to improved endothelial function. Increased arginine availability can enhance nitric oxide synthesis, which is vital for vascular health.

- Neuroprotection : Research indicates that the modulation of arginine levels through arginase inhibition may have neuroprotective effects. In animal models of neurodegeneration, administration of this compound resulted in reduced markers of oxidative stress and inflammation .

- Cancer Research : The role of arginases in tumor microenvironments has led to investigations into the use of this compound as an adjunct therapy in cancer treatment. By inhibiting arginases, the compound may alter tumor metabolism and improve the efficacy of certain chemotherapeutic agents .

Safety and Toxicological Profile

The safety profile of this compound indicates it is harmful if inhaled or ingested, with specific safety phrases highlighting risks associated with skin contact and ingestion . Further toxicological assessments are necessary to fully understand its safety in clinical settings.

Properties

IUPAC Name |

1-(4-bromophenyl)-2-(ethylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO.ClH/c1-3-13-8(2)11(14)9-4-6-10(12)7-5-9;/h4-8,13H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOHDJXBSRIXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)C1=CC=C(C=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101343224 | |

| Record name | 1-(4-Bromophenyl)-2-(ethylamino)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101343224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135333-26-5 | |

| Record name | 1-Propanone, 1-(4-bromophenyl)-2-(ethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135333-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromoethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135333265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Bromophenyl)-2-(ethylamino)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101343224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMOETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6886DX7ZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.